molecular formula C25H28ClN3O2 B13683537 1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine

1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine

Cat. No.: B13683537
M. Wt: 438.0 g/mol
InChI Key: KRLMYVGIORNUMG-UHFFFAOYSA-N
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Description

1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine is a complex organic compound that belongs to the class of pyrazoloazepines. This compound is characterized by its unique structure, which includes a benzyl group, a Boc (tert-butoxycarbonyl) protecting group, and a chlorophenyl group. The hexahydropyrazolo[3,4-d]azepine core is a bicyclic structure that contributes to the compound’s stability and reactivity.

Preparation Methods

The synthesis of 1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole with substituted diarylideneketones in the presence of acetic acid. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazolo[3,4-d]azepine derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The benzyl and chlorophenyl groups can undergo substitution reactions, where substituents are replaced by other functional groups using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups and substituents, leading to variations in their chemical properties and applications

Properties

Molecular Formula

C25H28ClN3O2

Molecular Weight

438.0 g/mol

IUPAC Name

tert-butyl 1-benzyl-3-(4-chlorophenyl)-4,5,7,8-tetrahydropyrazolo[3,4-d]azepine-6-carboxylate

InChI

InChI=1S/C25H28ClN3O2/c1-25(2,3)31-24(30)28-15-13-21-22(14-16-28)29(17-18-7-5-4-6-8-18)27-23(21)19-9-11-20(26)12-10-19/h4-12H,13-17H2,1-3H3

InChI Key

KRLMYVGIORNUMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)N(N=C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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